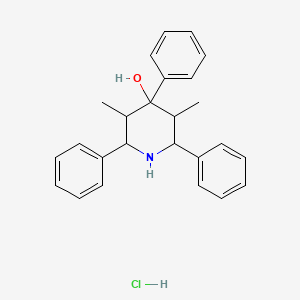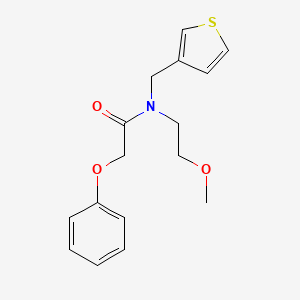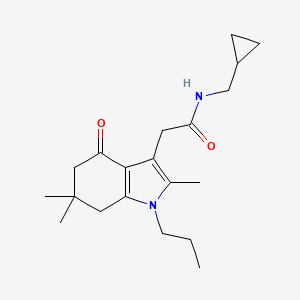
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine, also known as CP 55940, is a synthetic compound that belongs to the family of piperazine derivatives. It is a potent cannabinoid receptor agonist and is widely used in scientific research for its pharmacological effects.
Mecanismo De Acción
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 acts as a potent agonist for both the CB1 and CB2 cannabinoid receptors. It binds to these receptors with high affinity and activates them, leading to a cascade of intracellular signaling events. This results in the modulation of various physiological processes, including pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 has been shown to have potent analgesic effects in various animal models of pain. It also has anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory conditions. Additionally, 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 has neuroprotective effects and has been shown to protect neurons from ischemic injury and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 is its potency and selectivity for the cannabinoid receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological and pathological conditions. However, one of the limitations of 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 is its lipophilicity, which makes it difficult to dissolve in aqueous solutions. This can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940. One area of interest is the development of novel therapeutic agents based on its pharmacological effects. Another area of interest is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, there is ongoing research into the role of the endocannabinoid system in various neurological and psychiatric disorders, which could lead to the development of novel therapies based on 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 involves several steps, including the reaction of 1-(4-chlorophenyl)piperazine with 1-bromo-2,2-diphenylethane in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrogenation, deprotection, and cyclization, to yield 1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940. The final product is purified by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine 55940 is widely used in scientific research for its pharmacological effects on the cannabinoid receptors. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. It is also used in the study of the endocannabinoid system and its role in various physiological and pathological conditions.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(2,2-diphenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2/c25-22-11-13-23(14-12-22)27-17-15-26(16-18-27)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXYIERDWRKQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)




![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)


![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)